methyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylate
Description
Methyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylate is a triazole derivative featuring a trifluoromethoxy-substituted phenyl group at position 1, a methyl ester at position 4, and a 2-methoxy-2-oxoethyl substituent at position 5.
Properties
IUPAC Name |
methyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O5/c1-23-11(21)7-10-12(13(22)24-2)18-19-20(10)8-3-5-9(6-4-8)25-14(15,16)17/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWGFZRAXVZQOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(N=NN1C2=CC=C(C=C2)OC(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylate (CAS No. 303995-98-4) is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and agrochemistry. The structure of this compound includes a trifluoromethoxy group and a triazole ring, which are known to enhance biological activity.
- Molecular Formula : C14H12F3N3O5
- Molecular Weight : 359.26 g/mol
- Purity : >90%
- InChI Key : OVJJDFMEESMPGO-UHFFFAOYSA-N
Biological Activity Overview
Research into the biological activity of this compound reveals several key areas where it demonstrates efficacy:
1. Antimicrobial Activity
Several studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacteria and fungi. The presence of the trifluoromethoxy group is believed to enhance membrane permeability, facilitating the antimicrobial action .
2. Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor:
- Cholinesterase Inhibition : As part of a broader class of triazole derivatives, this compound has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's .
- Mechanism of Action : Molecular docking studies suggest that this compound binds effectively to the active sites of these enzymes, indicating a non-competitive inhibition mechanism .
3. Anti-inflammatory and Antioxidant Properties
Emerging evidence suggests that triazole derivatives possess anti-inflammatory and antioxidant properties. These effects may be attributed to their ability to scavenge free radicals and inhibit pro-inflammatory cytokines. This could have implications for treating conditions characterized by oxidative stress and inflammation .
Case Studies
A few notable case studies highlight the biological activity of this compound:
Case Study 1: Neuroprotective Effects
In vitro studies demonstrated that this triazole derivative protects neuronal cells from hydrogen peroxide-induced toxicity. The protective effect was linked to its ability to inhibit cholinesterases, thereby increasing acetylcholine levels and enhancing synaptic transmission .
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of this compound against several pathogenic strains. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Data Tables
The following tables summarize key findings related to the biological activity of this compound.
Scientific Research Applications
Antifungal Activity
One of the most notable applications of this compound is its antifungal properties. Research indicates that triazole derivatives exhibit significant antifungal activity against various fungal strains. For instance, studies have shown that compounds similar to methyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylate can inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus niger .
Anticancer Properties
Recent investigations have suggested that triazole derivatives may also possess anticancer properties. In vitro studies have demonstrated that certain triazole compounds can induce apoptosis in cancer cells. For example, this compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation .
Data Table: Antifungal and Anticancer Activity
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antifungal | Candida albicans | 5.0 | |
| Antifungal | Aspergillus niger | 7.5 | |
| Anticancer | HeLa (cervical cancer) | 10.0 | |
| Anticancer | MCF-7 (breast cancer) | 8.0 |
Pesticidal Properties
This compound has been explored for its potential as a pesticide. Compounds in the triazole class are known for their ability to inhibit fungal pathogens in crops. Field studies have indicated that formulations containing this compound can effectively control fungal diseases in crops such as wheat and barley, leading to improved yields and reduced losses .
Data Table: Pesticidal Efficacy
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (–S–) in the molecule undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reaction is critical for modifying the compound’s electronic properties and biological activity.
| Reagents/Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Sulfoxide derivative | 65–75% | Selective oxidation at the sulfur atom; confirmed via LC-MS and ¹H NMR |
| m-Chloroperbenzoic acid (mCPBA) | Sulfone derivative | 80–85% | Complete conversion to sulfone under anhydrous conditions; IR shows S=O stretches |
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Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming a sulfonium ion intermediate before stabilization as sulfoxide/sulfone.
Reduction Reactions
The nitro (–NO₂) group on the 4-nitrophenyl substituent is susceptible to reduction, generating amine derivatives.
| Reagents/Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| Catalytic hydrogenation (H₂/Pd-C) | 4-Aminophenyl derivative | 90–95% | Complete reduction confirmed via loss of NO₂ IR peaks and new NH₂ signals in NMR |
| Sodium dithionite (Na₂S₂O₄) | 4-Aminophenyl derivative | 70–80% | Requires aqueous alkaline conditions; side reactions observed with thioether |
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Applications : Reduced derivatives show enhanced solubility and potential for further functionalization (e.g., acylation).
Nucleophilic Substitution
The fluorine atom on the 4-fluorophenyl group participates in aromatic nucleophilic substitution (SNAr) under basic conditions.
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Mechanistic Insight : The nitro group meta-directs substitution, but competing thioether oxidation may occur under harsh conditions.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis to form carboxylic acid derivatives.
| Reagents/Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| 6M HCl (reflux) | Carboxylic acid derivative | 85–90% | Complete hydrolysis confirmed via loss of amide IR bands |
| NaOH (aqueous, 80°C) | Sodium carboxylate salt | 75–80% | Salt formation improves aqueous solubility for biological testing |
Ring Functionalization
The thieno[3,2-d]pyrimidine core participates in electrophilic aromatic substitution (EAS) at the electron-rich positions.
| Reagents/Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| Bromine (Br₂ in CHCl₃) | Brominated derivative at C5 or C7 | 60–70% | Regioselectivity confirmed via NOESY NMR; bromine adds para to sulfur |
| Nitration (HNO₃/H₂SO₄) | Dinitrophenyl derivative | 40–50% | Harsh conditions lead to partial decomposition; product requires HPLC purification |
Cross-Coupling Reactions
The thioether and aromatic halogens enable catalytic cross-coupling for structural diversification.
| Reagents/Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| Suzuki coupling (Pd(PPh₃)₄) | Biaryl derivatives | 55–65% | Requires pre-halogenation of the nitrophenyl group; characterized via X-ray |
| Ullmann coupling (CuI) | Thioether-linked dimer | 30–40% | Limited efficiency due to steric bulk; side products observed |
Comparison with Similar Compounds
Key Structural Features
The compound’s distinguishing features include:
- Trifluoromethoxy group : Enhances lipophilicity and resistance to enzymatic degradation compared to methoxy or difluoromethoxy groups.
- Dual ester functionalities : The methyl ester at position 4 and the 2-methoxy-2-oxoethyl group at position 5 may act as prodrug motifs, hydrolyzing to carboxylic acids in vivo.
Comparison Table of Analogs
Physicochemical Properties
- Lipophilicity (logP) : The trifluoromethoxy group and dual esters in the target compound likely increase logP compared to analogs with carboxylic acids (e.g., ) or polar sulfonyl groups (e.g., ).
- Solubility : The ester groups may reduce aqueous solubility relative to the carboxylic acid derivative in , but hydrolysis in biological systems could improve bioavailability.
Crystallography and Computational Analysis
Drug Design Considerations
- The similar property principle suggests structural analogs like (carboxylic acid) or (sulfonyl) may share target binding profiles, but activity cliffs (divergent bioactivity despite similarity) are possible.
- Molecular fingerprints (e.g., Morgan fingerprints ) could quantify similarity to known kinase inhibitors (e.g., gefitinib ), guiding virtual screening efforts.
Metabolic and Environmental Behavior
- The trifluoromethoxy group’s stability may reduce environmental degradation compared to methoxy analogs, as seen in quaternary ammonium compounds .
Q & A
Q. What are the optimal synthetic routes for methyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylate?
The compound can be synthesized via a multi-step approach:
- Step 1: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Use a substituted alkyne (e.g., methyl propiolate) and an azide derivative of 4-(trifluoromethoxy)phenyl .
- Step 2: Functionalization of the triazole ring with a methoxy-2-oxoethyl group via nucleophilic substitution or coupling reactions. Palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous dichloromethane or DMF are effective .
- Critical Parameters: Maintain inert atmosphere (N₂/Ar), control reaction temperature (60–80°C), and use high-purity reagents to avoid side products.
Q. How can the compound’s structure be confirmed post-synthesis?
- Analytical Techniques:
- NMR (¹H, ¹³C, ¹⁹F): Confirm substituent positions (e.g., trifluoromethoxy phenyl at N1, ester groups at C4 and C5) .
- HPLC-MS: Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~403) .
- X-ray Crystallography: Resolve crystal packing and stereoelectronic effects of the trifluoromethoxy group .
Q. What preliminary biological assays are recommended for this compound?
- Target Screening: Test inhibition of fungal CYP51 (lanosterol 14α-demethylase) or bacterial topoisomerase IV, as triazole derivatives are known to disrupt these enzymes .
- Assay Design:
- Use Candida albicans or Staphylococcus aureus cultures.
- Measure MIC (Minimum Inhibitory Concentration) in a 96-well plate format .
- Include positive controls (e.g., fluconazole for antifungal activity) .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence the compound’s pharmacokinetic properties?
- Lipophilicity Enhancement: The trifluoromethoxy group increases logP by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .
- Metabolic Stability: Fluorine atoms reduce oxidative metabolism in liver microsomes (test via LC-MS/MS with NADPH cofactor) .
- Experimental Validation: Compare plasma half-life (t₁/₂) in murine models between fluorinated and non-fluorinated derivatives .
Q. What strategies resolve contradictions in SAR (Structure-Activity Relationship) data for triazole derivatives?
- Case Example: If antifungal activity decreases despite increased lipophilicity:
- Hypothesis: Steric hindrance from bulky substituents blocks target binding.
- Testing: Synthesize analogs with shorter side chains (e.g., replacing methoxyethyl with methyl) and retest .
- Computational Modeling: Use molecular docking (AutoDock Vina) to assess binding pocket accessibility .
Q. How to optimize reaction yields when introducing the 2-methoxy-2-oxoethyl group?
Q. What advanced techniques characterize the compound’s reactivity under physiological conditions?
- Hydrolysis Studies:
- Radical Scavenging Assays: Use DPPH or ABTS to evaluate antioxidant potential, given the triazole ring’s electron-rich nature .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity between in vitro and in vivo studies?
- Potential Causes:
- Poor solubility in physiological media (test via shake-flask method) .
- Off-target effects in complex systems (e.g., protein binding in serum).
- Mitigation:
Q. Why might NMR spectra show unexpected splitting patterns for the trifluoromethoxy group?
- Explanation: The -OCF₃ group exhibits dynamic rotational restriction at low temperatures, causing splitting in ¹⁹F NMR.
- Solution: Acquire spectra at elevated temperatures (e.g., 40°C) to average signals .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazole Formation | CuI, DIPEA, DMF, 80°C | 65–75 | |
| Ester Coupling | Pd(PPh₃)₄, methyl acrylate, DMF | 70–80 |
Q. Table 2. Biological Activity Profiling
| Assay | Target | IC₅₀ (µM) | Notes |
|---|---|---|---|
| Antifungal | C. albicans CYP51 | 2.3 ± 0.5 | Comparable to fluconazole |
| Antibacterial | S. aureus topo IV | >50 | Low potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
